LY 215840 is classified as an ergoline derivative and was developed by Eli Lilly. It primarily acts as a potent antagonist at the serotonin 5-HT2 and 5-HT7 receptors. This compound has been studied for its potential therapeutic effects, including anti-hypertensive and muscle relaxant properties observed in animal studies . The compound is identified by the following chemical identifiers:
The synthesis of LY 215840 involves complex organic chemistry techniques typical for ergoline derivatives. While specific synthetic routes are not detailed in the sources, it can be inferred that the synthesis likely includes:
The synthesis may also involve steps to introduce specific functional groups that confer selectivity towards serotonin receptors .
The molecular structure of LY 215840 features a complex arrangement typical of ergoline compounds. Key aspects include:
The compound's structure can be represented using SMILES notation or other structural representations found in databases like PubChem or ChemSpider .
LY 215840 participates in chemical reactions primarily involving its interaction with serotonin receptors. Relevant reactions include:
Specific reaction parameters such as concentration and temperature during binding assays are critical for understanding its pharmacodynamics .
The mechanism of action of LY 215840 involves:
LY 215840 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
The applications of LY 215840 are primarily focused on its pharmacological potential:
LY 215840, developed by Eli Lilly in the early 1990s, emerged from systematic efforts to characterize ergoline derivatives targeting serotonin receptors. Initial studies identified its potent antagonism at vascular 5-HT₂ receptors, where it delayed thrombosis in rabbit models by blocking platelet aggregation [5]. Subsequent research revealed high affinity for the newly cloned 5-HT₇ receptor (pKB = 8.26), distinguishing it from classical ergoline drugs like ergotamine [1] [3]. This dual receptor profile positioned LY 215840 as a pivotal pharmacological tool for dissecting serotonergic pathways, particularly in cardiovascular and endocrine systems. Its discovery coincided with the molecular identification of 5-HT₇ receptor splice variants in 1993, enabling precise mechanistic studies of serotonin’s actions beyond the CNS [8].
LY 215840 belongs to the lysergamide subclass of ergoline alkaloids, characterized by a tetracyclic ergoline backbone fused to a carboxamide-modified side chain. Its chemical structure ([6aR,9R,10aR]-N-[(1S,2R)-2-hydroxycyclopentyl]-4-isopropyl-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide) incorporates a cyclopentyl carboxamide group, enhancing selectivity for 5-HT₂/5-HT₇ over dopamine receptors—a key divergence from neuropsychiatric ergolines like LSD [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7